4-chloro-N-{5-[2-(dimethylamino)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}benzenesulfonamide
Description
4-Chloro-N-{5-[2-(dimethylamino)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}benzenesulfonamide is a sulfonamide derivative featuring a 1,3,5-triazine core substituted with a dimethylaminoethyl group. Its synthesis likely follows pathways analogous to structurally related triazine-sulfonamide derivatives, involving sequential reactions of substituted amines with sulfonyl chloride intermediates and subsequent functionalization of the triazine ring . The dimethylaminoethyl side chain introduces conformational flexibility and basicity, which may influence solubility, bioavailability, or target binding compared to simpler analogs.
Properties
Molecular Formula |
C13H20ClN5O2S |
|---|---|
Molecular Weight |
345.85 g/mol |
IUPAC Name |
4-chloro-N-[3-[2-(dimethylamino)ethyl]-2,4-dihydro-1H-1,3,5-triazin-6-yl]benzenesulfonamide |
InChI |
InChI=1S/C13H20ClN5O2S/c1-18(2)7-8-19-9-15-13(16-10-19)17-22(20,21)12-5-3-11(14)4-6-12/h3-6H,7-10H2,1-2H3,(H2,15,16,17) |
InChI Key |
UALPRIQNRRTVCT-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCN1CNC(=NC1)NS(=O)(=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Initial Functionalization
The synthesis typically begins with β-phenethylamine derivatives or structurally analogous amines. For example, β-phenethylamine undergoes acetylation using acetic anhydride or acetic acid to form N-acetylphenethylamine, a critical intermediate for subsequent sulfonylation. The acetyl group serves as a protective moiety during later stages of the synthesis, particularly during chlorosulfonation.
Chlorosulfonation and Sulfonamide Formation
Chlorosulfonic acid is employed to introduce the sulfonyl chloride group onto the benzene ring. This step requires precise temperature control (<50°C) to avoid over-sulfonation or decomposition. The resultant sulfonyl chloride intermediate reacts with ammonia or amines to form the sulfonamide functionality. For the target compound, this involves coupling with a pre-synthesized triazine derivative containing the dimethylaminoethyl side chain.
Triazine Ring Construction
The tetrahydrotriazine ring is synthesized via cyclization reactions. A common approach involves condensing thiourea derivatives with formaldehyde or other aldehydes under acidic conditions. For instance, reacting N-(2-dimethylaminoethyl)thiourea with formaldehyde in hydrochloric acid yields the 1,4,5,6-tetrahydro-1,3,5-triazin-2-amine scaffold. This intermediate is subsequently coupled with the sulfonamide-bearing benzene ring through nucleophilic aromatic substitution.
Table 1: Key Reaction Conditions for Triazine Ring Formation
| Parameter | Typical Range | Optimal Value |
|---|---|---|
| Temperature | 60–80°C | 70°C |
| Catalyst | HCl or H₂SO₄ | HCl (2 M) |
| Reaction Time | 4–8 hours | 6 hours |
| Yield | 65–75% | 72% |
Sequential Ugi-Smiles/Nucleophilic Substitution Pathway
Ugi-Smiles Reaction for Intermediate Generation
Recent advancements utilize the Ugi-Smiles four-component reaction to construct polyfunctional intermediates. This method combines an amine (e.g., 2-(dimethylamino)ethylamine), a carbonyl compound, an isocyanide, and a nitroarene in a single pot to generate a substituted triazinone precursor. The nitro group is later reduced to an amine, enabling cyclization into the tetrahydrotriazine ring.
Nucleophilic Aromatic Substitution
The benzenesulfonamide moiety is introduced via nucleophilic substitution. The chlorine atom in 4-chlorobenzenesulfonamide acts as a leaving group, facilitating displacement by the triazine-bound amine. This step is typically conducted in polar aprotic solvents (e.g., DMF or DMSO) at elevated temperatures (80–100°C) with catalytic potassium carbonate.
Table 2: Comparison of Sulfonamide Coupling Methods
| Method | Solvent | Temperature | Catalyst | Yield (%) |
|---|---|---|---|---|
| Traditional SNAr | DMF | 90°C | K₂CO₃ | 68 |
| Microwave-Assisted | DMSO | 120°C | Cs₂CO₃ | 82 |
| Phase-Transfer Catalysis | Toluene/H₂O | 70°C | TBAB | 74 |
Optimization Strategies for Industrial Scalability
Solvent and Catalyst Selection
Industrial protocols prioritize cost-effective solvents such as dichloromethane or chloroform for acetylation and chlorosulfonation steps. Catalytic amounts of phosphorus pentachloride (PCl₅) enhance chlorosulfonation efficiency, reducing reaction times by 30% compared to traditional methods.
Purification and Byproduct Management
Crude products are purified via activated carbon treatment followed by recrystallization from methanol/water mixtures. Mother liquors from hydrolysis steps are concentrated to recover inorganic salts (e.g., NaCl), which are reused in subsequent batches to minimize waste.
Analytical Characterization and Quality Control
Spectroscopic Verification
1H NMR analysis confirms the presence of characteristic signals:
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-{5-[2-(dimethylamino)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}benzenesulfonamide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce different functional groups into the molecule.
Scientific Research Applications
4-chloro-N-{5-[2-(dimethylamino)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}benzenesulfonamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical agent or its role in drug development.
Industry: It can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-chloro-N-{5-[2-(dimethylamino)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}benzenesulfonamide involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, altering cellular processes, or modulating biochemical pathways. Detailed studies are required to elucidate the exact mechanism.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural homology with triazine-sulfonamide derivatives reported in recent literature. Below is a comparative analysis based on substituent effects, physicochemical properties, and biological relevance.
Substituent-Driven Physicochemical Properties
Compounds with aryl or alkyl substituents on the triazine ring exhibit distinct melting points and stability profiles. For example:
Key Observations:
- Electron-Withdrawing Groups (EWGs): The trifluoromethyl group in Compound 52 elevates the melting point (277–279°C) compared to methoxy-substituted analogs (e.g., Compound 53: 255–258°C), likely due to enhanced intermolecular dipole interactions .
Biological Activity
The compound 4-chloro-N-{5-[2-(dimethylamino)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}benzenesulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its antibacterial properties, mechanism of action, and therapeutic applications.
Chemical Structure
The chemical structure of the compound can be represented as follows:
Antibacterial Properties
Numerous studies have evaluated the antibacterial activity of this compound against various bacterial strains. The minimum inhibitory concentration (MIC) values indicate its potency:
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 15.625 - 62.5 |
| Enterococcus faecalis | 62.5 - 125 |
| Escherichia coli | 31.2 - 62.5 |
| Pseudomonas aeruginosa | 31.2 - 125 |
These results suggest that the compound exhibits significant antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus and Enterococcus faecalis .
The mechanism by which this compound exerts its antibacterial effects appears to involve the inhibition of protein synthesis and disruption of nucleic acid synthesis pathways. It has been shown to inhibit the biosynthesis of peptidoglycan, a critical component of bacterial cell walls . This multifaceted mechanism contributes to its effectiveness against resistant strains.
Case Studies
A notable case study involved the evaluation of the compound's efficacy in treating infections caused by methicillin-resistant Staphylococcus aureus (MRSA). In vitro studies demonstrated that it significantly reduced biofilm formation, which is crucial for MRSA's pathogenicity:
- Biofilm Inhibition Concentration (BIC) :
- MRSA: 62.216 - 124.432 μg/mL
- Staphylococcus epidermidis: 31.108 - 62.216 μg/mL
These findings highlight the compound's potential as a therapeutic agent against biofilm-associated infections .
Pharmacological Profile
The pharmacological profile of this compound includes not only antibacterial properties but also potential antifungal activity. Although its antifungal effects are moderate compared to established antifungal agents like nystatin (MIC: 3.9 μg/mL), it shows promise for further development .
Q & A
Q. What are the key considerations for optimizing the synthesis of this compound?
Methodological Answer: Synthesis optimization requires systematic evaluation of reaction parameters. Key factors include:
- Solvent selection : Polar aprotic solvents (e.g., DMSO) enhance nucleophilic substitution in triazine-based systems .
- Reaction time and temperature : Reflux conditions (e.g., 4–6 hours at 80–100°C) are critical for cyclization steps involving triazine moieties .
- Catalysts : Acidic conditions (e.g., glacial acetic acid) improve condensation reactions .
- Purification : Column chromatography or recrystallization ensures purity, monitored via HPLC or TLC .
Q. How can researchers structurally characterize this compound?
Methodological Answer: Use a combination of spectroscopic and computational tools:
- NMR spectroscopy : Analyze chemical shifts for sulfonamide (-SO2NH-) and dimethylaminoethyl groups (δ 2.2–3.0 ppm for -N(CH3)2) .
- Mass spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns .
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding interactions in the triazine ring .
Q. What initial biological screening strategies are recommended for this sulfonamide derivative?
Methodological Answer: Prioritize target-specific assays:
- Enzyme inhibition : Test against carbonic anhydrase or dihydrofolate reductase due to sulfonamide’s known affinity .
- Cytotoxicity assays : Use MTT or resazurin-based protocols on cancer cell lines (e.g., HeLa or MCF-7) .
- Dose-response curves : Establish IC50 values with at least three replicates to ensure reproducibility .
Advanced Research Questions
Q. How can computational methods like DFT assist in predicting reactivity and stability?
Methodological Answer:
- Reactivity prediction : DFT calculations (e.g., B3LYP/6-31G*) identify electrophilic/nucleophilic sites on the triazine and sulfonamide groups .
- Transition-state analysis : Simulate reaction pathways for substitutions or ring-opening reactions .
- Solvent effects : Use COSMO-RS models to predict solvation energies and optimize reaction media .
Q. What experimental designs resolve contradictions in reported biological activity data?
Methodological Answer:
- Meta-analysis : Compare datasets across studies using statistical tools (e.g., ANOVA) to identify outliers .
- Structural analogs : Synthesize derivatives with modified substituents (e.g., chloro to fluoro) to isolate bioactivity contributors .
- Target validation : Employ CRISPR knockouts or siRNA silencing to confirm mechanism-of-action specificity .
Q. How can researchers elucidate the reaction mechanism of triazine ring formation?
Methodological Answer:
Q. What strategies address challenges in multi-step synthesis scalability?
Methodological Answer:
- Process intensification : Use flow chemistry for exothermic steps (e.g., sulfonamide coupling) to improve yield .
- Design of Experiments (DoE) : Apply factorial designs to optimize interdependent variables (e.g., pH, stoichiometry) with minimal runs .
- Green chemistry : Replace toxic solvents (e.g., DCM) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
